2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole chemical properties
2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole chemical properties
An In-Depth Technical Guide to 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural features, including its aromaticity, hydrogen bond donor-acceptor capabilities, and ability to engage in various non-covalent interactions, have made it a cornerstone in the development of numerous therapeutic agents. Molecules incorporating this moiety exhibit a vast spectrum of biological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihistaminic, and anticancer properties.[1][2]
Within this important class of compounds, 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole emerges as a highly valuable and reactive intermediate. The presence of a chloromethyl group at the 2-position provides a reactive electrophilic site, making it an ideal building block for synthesizing a diverse library of derivatives. Furthermore, the methoxy group at the 6-position modulates the electronic and lipophilic properties of the benzimidazole core, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this key synthetic intermediate for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence solubility, reactivity, and membrane permeability. The key properties of 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole are summarized below.
| Property | Value | Source |
| CAS Number | 14625-40-2 | [3] |
| Molecular Formula | C₉H₉ClN₂O | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)CCl | [3] |
| InChI Key | WZEWEZMUYDNMCZ-UHFFFAOYSA-N | [3] |
| pKa (Predicted) | 11.92 ± 0.10 | [3] |
| Topological Polar Surface Area | 37.9 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis of the Core Scaffold
The most prevalent and reliable method for constructing the benzimidazole core is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic and dehydrating conditions. For the synthesis of 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole, 4-methoxy-1,2-phenylenediamine is condensed with chloroacetic acid.
Caption: General workflow for the synthesis via Phillips Condensation.
Experimental Protocol: Phillips Condensation
Causality: This protocol utilizes hydrochloric acid as both a catalyst and a dehydrating agent to drive the cyclization reaction. Refluxing ensures the reaction proceeds to completion. The subsequent neutralization is critical for precipitating the final product, which is typically insoluble in its neutral form in an aqueous medium.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).
-
Acid Addition : Add 4N hydrochloric acid to the flask in sufficient quantity to dissolve and stir the reactants.
-
Heating : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization : Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Precipitation : Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole is the methylene carbon bearing the chlorine atom. Chlorine is a good leaving group, making the compound an excellent electrophile for Sₙ2 (nucleophilic substitution) reactions. This allows for the facile introduction of the (6-methoxy-1H-benzo[d]imidazol-2-yl)methyl moiety onto a wide range of nucleophiles.
This reactivity is the cornerstone of its utility as a synthetic intermediate. Researchers can readily react it with amines, thiols, alcohols, and other nucleophiles to generate diverse libraries of benzimidazole derivatives for screening in drug discovery programs.[4][5][6]
Caption: General scheme for nucleophilic substitution reactions.
Experimental Protocol: General Nucleophilic Substitution
Causality: This protocol employs a base (e.g., K₂CO₃ or Et₃N) to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the attack on the electrophilic chloromethyl carbon. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and promote the Sₙ2 mechanism.
-
Reaction Setup : Dissolve the chosen nucleophile (e.g., an aromatic amine or thiol, 1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Base Addition : Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or triethylamine (Et₃N, 1.5 equivalents), to the solution.
-
Substrate Addition : Add a solution of 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole (1 equivalent) in the same solvent dropwise to the mixture at room temperature.
-
Reaction : Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours. The reaction progress should be monitored by TLC.
-
Work-up : Upon completion, pour the reaction mixture into cold water. The desired product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.
-
Purification : The crude product is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Final purification is typically achieved by column chromatography on silica gel.
Spectral and Analytical Characterization
| Predicted Spectral Data | |
| ¹H NMR | Aromatic Protons : Signals expected in the range of δ 7.0-7.6 ppm. The methoxy group will influence the splitting pattern, resulting in distinct signals for the protons at positions 4, 5, and 7. Methylene Protons (-CH₂Cl) : A characteristic singlet appearing around δ 4.7-5.0 ppm. Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.8-3.9 ppm. Imidazole Proton (-NH-) : A broad singlet, typically downfield (> δ 12 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons : Signals in the δ 100-160 ppm region. The carbon attached to the methoxy group (C-6) would appear around δ 155-160 ppm. Imidazole Carbons : The C=N carbon (C-2) would be downfield, around δ 150-155 ppm. Methylene Carbon (-CH₂Cl) : A signal expected in the range of δ 40-45 ppm. Methoxy Carbon (-OCH₃) : A signal around δ 55-56 ppm. |
| IR Spectroscopy | N-H Stretch : A broad absorption band in the region of 3100-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic) : Signals around 2850-3100 cm⁻¹. C=N Stretch : A characteristic absorption around 1620-1640 cm⁻¹. C-O Stretch (Methoxy) : A strong absorption near 1250 cm⁻¹. C-Cl Stretch : An absorption in the fingerprint region, typically 600-800 cm⁻¹. |
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole is not widely published, data from analogous compounds like 2-(chloromethyl)benzimidazole provides essential safety guidance.[9][10] The compound should be handled with care, assuming it possesses similar hazards.
-
Hazards : Expected to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling : Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[11]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Chloromethyl)-6-methoxy-1H-benzo[d]imidazole is a strategically important intermediate for synthetic and medicinal chemists. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for constructing a vast array of more complex molecules. The benzimidazole core, modified with a methoxy group, offers a promising starting point for developing novel therapeutic agents. By understanding its chemical properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their drug discovery and development efforts.
References
-
MDPI. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
-
Grafiati. (n.d.). Journal articles on the topic '-(2-chlorophenyl)-1H-benzo[d]imidazole'. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. capotchem.cn [capotchem.cn]
